molecular formula C23H18N4O3S B14236951 4-({[4-(3-Methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoic acid CAS No. 325769-78-6

4-({[4-(3-Methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoic acid

Cat. No.: B14236951
CAS No.: 325769-78-6
M. Wt: 430.5 g/mol
InChI Key: FLKNMDXGHQBPKW-UHFFFAOYSA-N
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Description

4-({[4-(3-Methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoic acid is a complex organic compound that features a thiazole ring, a pyridine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[4-(3-Methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Coupling with Pyridine: The thiazole intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Benzoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({[4-(3-Methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the site of oxidation.

    Reduction: Alcohols or amines, depending on the site of reduction.

    Substitution: Nitro or halogenated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 4-({[4-(3-Methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-({[4-(3-Methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoic acid: shares structural similarities with other thiazole and pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted drug design and advanced material applications .

Properties

CAS No.

325769-78-6

Molecular Formula

C23H18N4O3S

Molecular Weight

430.5 g/mol

IUPAC Name

4-[[4-(3-methylphenyl)-5-pyridin-4-yl-1,3-thiazol-2-yl]carbamoylamino]benzoic acid

InChI

InChI=1S/C23H18N4O3S/c1-14-3-2-4-17(13-14)19-20(15-9-11-24-12-10-15)31-23(26-19)27-22(30)25-18-7-5-16(6-8-18)21(28)29/h2-13H,1H3,(H,28,29)(H2,25,26,27,30)

InChI Key

FLKNMDXGHQBPKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)NC(=O)NC3=CC=C(C=C3)C(=O)O)C4=CC=NC=C4

Origin of Product

United States

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